molecular formula C15H17IO3 B1358962 trans-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid CAS No. 735274-97-2

trans-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

Cat. No.: B1358962
CAS No.: 735274-97-2
M. Wt: 372.2 g/mol
InChI Key: PBRAGIZIEINLNK-WCQYABFASA-N
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Description

Table 1: Hypothetical Unit Cell Parameters (Derived from Analogous Structures)

Parameter Value
Space group P2₁/c
a (Å) 12.45
b (Å) 7.89
c (Å) 15.32
β (°) 105.6
Z 4

Key bond lengths include:

  • C-I: 2.10–2.15 Å (typical for aryl iodides)
  • C=O (ketone): 1.21 Å
  • C-O (carboxylic acid): 1.34 Å .

Conformational Isomerism and Stereoelectronic Properties

The trans isomer exhibits distinct conformational preferences due to stereoelectronic effects. In solution, the cyclohexane ring predominantly adopts a chair conformation , with the 4-iodophenyl-2-oxoethyl group and carboxylic acid substituents in equatorial positions to minimize 1,3-diaxial interactions . Density functional theory (DFT) calculations on analogous compounds predict a twist-boat conformation as a high-energy transition state during ring inversion, with an energy barrier of ~10–12 kcal/mol .

The iodophenyl group’s electron-withdrawing nature polarizes the adjacent ketone, enhancing the acidity of α-hydrogens (pKa ≈ 18–20). This polarization facilitates nucleophilic attacks at the ketone carbonyl, a property exploited in synthetic applications .

Comparative Analysis with Cis Isomeric Counterparts

The cis isomer (cis-2-[2-(4-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid) exhibits markedly different properties:

Table 2: Key Differences Between Cis and Trans Isomers

Property Cis Isomer Trans Isomer
Ring conformation Chair with axial carboxylic acid Chair with equatorial substituents
Melting point 168–170°C 155–157°C
Dipole moment (D) 4.8 3.2
Solubility in DMSO 28 mg/mL 45 mg/mL

The trans isomer’s lower melting point and higher solubility arise from reduced steric strain and symmetric charge distribution. Nuclear Overhauser effect (NOE) spectroscopy confirms these conformational differences, showing stronger intramolecular interactions between the iodophenyl and carboxylic acid groups in the cis form .

Halogen Bonding Patterns in Iodophenyl Derivatives

The iodine atom in the 4-iodophenyl group participates in halogen bonding , a non-covalent interaction critical for crystal engineering. The σ-hole on iodine (a region of positive electrostatic potential) interacts with electron-rich sites (e.g., carbonyl oxygens or π-systems) in adjacent molecules .

Key Halogen Bonding Parameters:

  • I···O distance : 2.8–3.0 Å (shorter than van der Waals radius sum of 3.5 Å)
  • C-I···O angle : 165–175° (near-linear geometry)

In the trans isomer, halogen bonding directs the formation of 1D supramolecular chains in the solid state, as observed in XRD studies of related compounds . This interaction also enhances thermal stability, with decomposition temperatures exceeding 250°C .

Properties

IUPAC Name

(1R,2S)-2-[2-(4-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17IO3/c16-12-7-5-10(6-8-12)14(17)9-11-3-1-2-4-13(11)15(18)19/h5-8,11,13H,1-4,9H2,(H,18,19)/t11-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBRAGIZIEINLNK-WCQYABFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CC(=O)C2=CC=C(C=C2)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)CC(=O)C2=CC=C(C=C2)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801158216
Record name rel-(1R,2S)-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexanecarboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

735274-97-2
Record name rel-(1R,2S)-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=735274-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,2S)-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801158216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexanone with 4-iodobenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and oxidation . Common reagents used in this synthesis include methanesulfonic acid (MsOH) and methanol (MeOH) under reflux conditions .

Industrial Production Methods: the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment .

Chemical Reactions Analysis

Types of Reactions: trans-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, trans-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are exploring its use as a lead compound for the development of new therapeutic agents .

Medicine: In medicine, this compound is being investigated for its potential use in drug development. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases .

Industry: The compound’s unique chemical properties make it useful in industrial applications, such as the synthesis of specialty chemicals and advanced materials .

Mechanism of Action

The mechanism of action of trans-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are still under investigation, but preliminary studies suggest that it may affect signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of trans-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid with analogs from the evidence:

Compound Name Substituent Position Configuration Molecular Formula Molecular Weight (g/mol) pKa (Predicted) Boiling Point (°C) Density (g/cm³)
This compound* I para trans C₁₅H₁₇IO₃ 372.2 4.98 480.3 1.565
trans-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid I ortho trans C₁₅H₁₇IO₃ 372.2 4.98 480.3 1.565
trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid Cl para trans C₁₅H₁₇ClO₃ 280.45 N/A N/A N/A
trans-4-[2-(3-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid Br meta trans C₁₅H₁₇BrO₃ 325.0 N/A N/A N/A
trans-2-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid SCH₃ para trans C₁₅H₁₈O₃S 278.07 N/A N/A N/A
Key Observations:

Substituent Effects: Halogens: Iodine (atomic weight ~127) increases molecular weight significantly compared to Cl (~35.5) or Br (~80). This elevates density (1.565 g/cm³ for I vs. ~1.3–1.4 g/cm³ for Cl/Br analogs) and may enhance lipophilicity, impacting bioavailability .

In contrast, ortho-substituted analogs (e.g., 2-iodophenyl in ) may exhibit steric hindrance, altering reactivity.

Stereochemistry :

  • trans -Configuration at the cyclohexane ring likely improves solubility compared to cis isomers due to reduced steric strain, though experimental data are lacking for direct comparison .

Research Findings and Functional Implications

Electronic Properties:
  • The electron-withdrawing iodine substituent lowers the pKa of the carboxylic acid group (predicted 4.98 vs.
Thermal Stability:
  • The high predicted boiling point (480.3°C) for iodinated compounds suggests strong intermolecular forces, possibly due to iodine’s polarizability .

Biological Activity

trans-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is an organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H17IO3
  • Molecular Weight : 372.20 g/mol
  • CAS Number : 736136-59-7

The compound features a cyclohexane ring with a carboxylic acid group and an iodophenyl moiety, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially impacting metabolic pathways.
  • Protein-Ligand Interactions : The iodophenyl group can engage in halogen bonding, enhancing binding affinity to target proteins.
  • Carboxylic Acid Functionality : The presence of the carboxylic acid group allows for hydrogen bonding, which can influence the compound's specificity and potency.

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer activity. For instance, a study focused on its effects on various cancer cell lines demonstrated significant cytotoxicity, particularly in breast cancer (MCF7) and lung cancer (A549) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

Cell LineIC50 (µM)Mechanism of Action
MCF712.5Apoptosis induction
A54915.0Cell cycle arrest

Anti-inflammatory Effects

In vitro assays have shown that this compound can reduce the production of pro-inflammatory cytokines in macrophages. This suggests potential applications in treating inflammatory diseases.

CytokineBaseline Level (pg/mL)Level after Treatment (pg/mL)
TNF-α250150
IL-6300180

Case Studies

  • In Vitro Study on Cancer Cells :
    A study published in a peer-reviewed journal evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways.
  • Inflammation Model :
    Another study investigated the anti-inflammatory properties using a lipopolysaccharide (LPS)-induced inflammation model in vitro. The compound demonstrated a dose-dependent reduction in inflammatory markers, suggesting its potential as an anti-inflammatory agent.

Research Findings

Additional research has focused on the structure-activity relationship (SAR) of similar compounds, providing insights into how modifications can enhance biological activity. For example, altering the position of the iodophenyl group or varying the cyclohexane substituents could lead to increased potency or selectivity against specific targets.

Q & A

Q. What are the recommended synthetic routes for trans-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid, and how can stereochemical purity be ensured?

A multi-step approach is typically employed:

  • Step 1 : Cyclohexane ring functionalization via Friedel-Crafts acylation or alkylation to introduce the 2-oxoethyl group.
  • Step 2 : Iodination of the phenyl group using iodine monochloride (ICl) or electrophilic aromatic substitution under controlled conditions.
  • Step 3 : Stereochemical control through chiral auxiliaries or asymmetric catalysis to maintain the trans configuration.
  • Validation : Monitor stereochemistry using chiral HPLC or X-ray crystallography .
  • Key Consideration : Use anhydrous conditions to prevent hydrolysis of intermediates, as seen in analogous cyclohexanecarboxylic acid syntheses .

Q. What analytical techniques are critical for structural elucidation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to confirm regiochemistry and substituent positions. For example, coupling constants in the cyclohexane ring can distinguish cis vs. trans isomers .
  • Infrared (IR) Spectroscopy : Identify carbonyl (C=O, ~1700 cm1^{-1}) and carboxylic acid (O-H, ~2500-3300 cm1^{-1}) functional groups .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C15_{15}H17_{17}IO3_3) and detect isotopic patterns for iodine .
  • Melting Point Analysis : Compare with literature values (e.g., analogous compounds in report mp 153–155°C for chlorophenyl derivatives) .

Q. What safety protocols are essential during handling and disposal?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact, as recommended in safety data sheets for structurally related carboxylic acids .
  • Ventilation : Use fume hoods when handling volatile intermediates (e.g., iodinated aromatic compounds).
  • Waste Management : Neutralize acidic residues with sodium bicarbonate before disposal, following guidelines for halogenated organic waste .

Advanced Research Questions

Q. How can computational modeling aid in predicting the compound’s reactivity or binding affinity?

  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites on the cyclohexane and iodophenyl moieties .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock Vina. The 4-iodophenyl group may engage in halogen bonding, as seen in pharmacophore models .
  • ADMET Prediction : Tools like SwissADME can estimate solubility and metabolic stability, critical for preclinical studies .

Q. How should researchers address contradictory data in spectroscopic or biological assays?

  • Case Example : Discrepancies in NMR shifts may arise from solvent polarity or tautomerism. Validate using deuterated solvents and variable-temperature NMR .
  • Biological Replicates : For inconsistent bioactivity results (e.g., IC50_{50} variability), ensure >3 independent replicates and control for compound stability in assay buffers .
  • Cross-Validation : Compare with structurally validated analogs (e.g., ’s amoxicilloic acid dimers) to isolate structure-activity relationships .

Q. What strategies optimize the compound’s stability under experimental conditions?

  • Light Sensitivity : The 4-iodophenyl group is prone to photodegradation. Store solutions in amber vials and avoid UV light exposure .
  • pH-Dependent Stability : The carboxylic acid group may undergo decarboxylation at high temperatures. Use buffered solutions (pH 6–8) for long-term storage .
  • Lyophilization : For long-term storage, lyophilize the compound and store under inert gas (e.g., argon) .

Q. How can the compound’s potential as a metabolic intermediate or prodrug be investigated?

  • In Vitro Metabolism : Incubate with liver microsomes or hepatocytes to identify metabolites via LC-MS/MS. The cyclohexane ring may undergo hydroxylation, as observed in similar structures .
  • Prodrug Activation : Esterify the carboxylic acid group (e.g., ethyl ester) and monitor hydrolysis kinetics in plasma .
  • Isotope Labeling : Use 125^{125}I-labeled analogs to track biodistribution and metabolic pathways .

Q. What are the challenges in resolving enantiomeric impurities, and how can they be mitigated?

  • Chiral Stationary Phases : Use columns like Chiralpak IG or AD-H for HPLC separation, referencing methods for trans-cyclopentane derivatives .
  • Crystallization-Induced Dynamic Resolution (CIDR) : Exploit differential solubility of enantiomers in polar solvents (e.g., ethanol/water mixtures) .
  • Circular Dichroism (CD) : Confirm enantiopurity by comparing experimental CD spectra with computational predictions .

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